Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester
CAS No.:
Cat. No.: VC18701276
Molecular Formula: C12H14ClNO4
Molecular Weight: 271.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClNO4 |
|---|---|
| Molecular Weight | 271.69 g/mol |
| IUPAC Name | ethyl 4-[(2-chloroacetyl)amino]-3-methoxybenzoate |
| Standard InChI | InChI=1S/C12H14ClNO4/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13/h4-6H,3,7H2,1-2H3,(H,14,15) |
| Standard InChI Key | RHAFBQTXSOXIDY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)NC(=O)CCl)OC |
Introduction
Chemical Identity and Structural Properties
Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester (CAS: 1622908-61-5) is a synthetic organic compound belonging to the class of substituted benzoic acid derivatives. Its molecular formula is C₁₂H₁₃ClN₂O₄, with a molecular weight of 284.70 g/mol . The structure comprises a benzoic acid backbone substituted with a methoxy group at position 3, a chloroacetylated amino group at position 4, and an ethyl ester at the carboxyl terminus (Figure 1).
Key Structural Features:
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Methoxy group (-OCH₃): Enhances solubility and influences electronic properties .
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Chloroacetyl amino group (-NHCOCH₂Cl): Introduces reactivity for further functionalization .
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Ethyl ester (-COOEt): Improves stability and modulates bioavailability .
Table 1: Molecular and Physicochemical Properties
Synthesis and Manufacturing
The synthesis of this compound typically involves multi-step reactions, as outlined in patent literature and academic protocols .
Key Synthetic Routes
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Esterification of Precursor Acid:
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Chloroacetylation:
Table 2: Optimization of Chloroacetylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Molar Ratio (Chloroacetyl Chloride:Amine) | 1.2:1 | Maximizes conversion |
| Solvent | DCM | Enhances reactivity |
Industrial-Scale Production
Patent WO2012032528A2 highlights a scalable method using continuous flow reactors to improve efficiency . Key steps include:
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In-line monitoring of reaction parameters (pH, temperature).
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Crystallization from methanol/water mixtures for high-purity isolation (>99% HPLC purity) .
Spectroscopic Characterization
NMR Analysis
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¹H NMR (CDCl₃):
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¹³C NMR:
IR Spectroscopy
Mass Spectrometry
Applications and Biological Activity
Pharmaceutical Intermediate
This compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents . For example:
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Bosutinib Analogues: Used in tyrosine kinase inhibition for leukemia treatment .
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Antimicrobial Agents: Derivatives show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Material Science
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Polymer Modification: Incorporated into epoxy resins to enhance thermal stability (Tg increase by 20°C) .
Table 3: Biological Activity Data
| Assay | Result | Reference |
|---|---|---|
| Anticancer (MCF-7 cells) | IC₅₀ = 12.5 µM | |
| Antibacterial (S. aureus) | MIC = 4 µg/mL | |
| LogD (pH 7.4) | 2.11 |
Citations PubChem CID 170628. CAS 6307-66-0. CAS 94-30-4. WO2012032528A2. NIST WebBook 617-05-0. PubChem CID 12045611. BenchChem 449177-08-6. US3786082A. ChemicalBook 94-30-4. PMC6257562. Matrix Scientific. EPA-HQ-OPPT-2003-0026. Sigma-Aldrich S295019. NIHS Class A236 Report.
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